Dichlororuthenium(2+);(2Z,6Z,10Z)-dodeca-2,6,10-triene
CAS No.: 12170-97-7
Cat. No.: VC4074694
Molecular Formula: C12H18Cl2Ru
Molecular Weight: 334.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 12170-97-7 |
|---|---|
| Molecular Formula | C12H18Cl2Ru |
| Molecular Weight | 334.2 g/mol |
| IUPAC Name | dichlororuthenium(2+);dodeca-2,6,10-triene |
| Standard InChI | InChI=1S/C12H18.2ClH.Ru/c1-3-5-7-9-11-12-10-8-6-4-2;;;/h3-6,11-12H,1-2,7-10H2;2*1H;/q-2;;;+4/p-2 |
| Standard InChI Key | HIFFVMAWJALNHN-UHFFFAOYSA-L |
| Isomeric SMILES | [CH2-]/C=C\CC/C=C\CC/C=C\[CH2-].Cl[Ru+2]Cl |
| SMILES | [CH2-]C=CCCC=CCCC=C[CH2-].Cl[Ru+2]Cl |
| Canonical SMILES | [CH2-]C=CCCC=CCCC=C[CH2-].Cl[Ru+2]Cl |
Introduction
Chemical Identification and Structural Properties
Molecular Composition
The compound is formally identified by the IUPAC name dichlororuthenium(2+);dodeca-2,6,10-triene and has the molecular formula C₁₂H₁₈Cl₂Ru with a molecular weight of 334.2 g/mol. The dodeca-2,6,10-triene ligand adopts a (2Z,6Z,10Z) configuration, creating a conjugated system of three double bonds that enhance the ligand’s ability to stabilize the ruthenium center through π-backbonding.
Geometric and Electronic Structure
X-ray crystallographic studies of analogous ruthenium-diene complexes reveal octahedral geometry around the metal center, with chloride ligands occupying axial positions and the triene ligand coordinating in a bidentate fashion. The Ru–Cl bond lengths typically measure approximately 2.387 Å, while the Ru–C bonds in the triene ligand range between 2.20–2.45 Å, depending on the substituents . The extended conjugation of the triene ligand facilitates electron delocalization, which lowers the activation energy for substrate binding during catalytic cycles.
Table 1: Comparative Analysis of Ruthenium-Diene Complexes
Synthesis and Purification
Synthetic Pathways
The synthesis of dichlororuthenium(2+);(2Z,6Z,10Z)-dodeca-2,6,10-triene typically involves the reaction of ruthenium trichloride hydrate with the dodeca-2,6,10-triene ligand under reducing conditions. A representative procedure includes:
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Dissolving RuCl₃·3H₂O in methanol under nitrogen atmosphere.
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Adding the triene ligand and a reducing agent (e.g., zinc dust) to reduce Ru(III) to Ru(II).
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Refluxing the mixture at 60–70°C for 12–24 hours to facilitate ligand coordination.
The crude product is purified via column chromatography using silica gel and dichloromethane/hexane eluents, yielding the complex as a dark brown solid.
Challenges in Synthesis
Key challenges include maintaining the stereochemical integrity of the triene ligand during synthesis and avoiding oxidation of the ruthenium center. The use of inert atmospheres and anhydrous solvents is critical to prevent decomposition.
Mechanistic Insights and Catalytic Applications
Isomerization of Allylic Alcohols
The compound excels in catalyzing the isomerization of allylic alcohols to carbonyl compounds. The mechanism proceeds via a ruthenium-hydride intermediate:
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Oxidative addition: The ruthenium center abstracts a β-hydrogen from the allylic alcohol, forming a Ru–H bond.
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Migratory insertion: The hydride transfers to the α-carbon, generating a ketone or aldehyde.
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Reductive elimination: The catalyst regenerates, releasing the product.
This reaction achieves turnover frequencies (TOFs) exceeding 10⁴ h⁻¹ in polar aprotic solvents like THF.
Hydrogenation and Transfer Hydrogenation
In hydrogenation reactions, the complex facilitates the reduction of alkenes and ketones under mild conditions (25–50°C, 1–5 atm H₂). For example, cyclohexene is hydrogenated to cyclohexane with >95% yield within 2 hours. Transfer hydrogenation using isopropanol as a hydrogen donor is equally efficient, enabling the reduction of aryl ketones to secondary alcohols .
Olefin Metathesis
Though less common than dedicated Grubbs-type catalysts, this compound exhibits moderate activity in ring-closing metathesis (RCM). For instance, diethyl diallylmalonate undergoes RCM to form a cyclopentene derivative with ~60% yield.
Comparative Analysis with Related Catalysts
Dichlorotris(triphenylphosphine)ruthenium(II)
This phosphine-ligated complex ([RuCl₂(PPh₃)₃]) serves as a precursor to Grubbs catalysts but lacks the conjugated diene system, resulting in lower thermal stability and narrower substrate scope .
Dichloro(p-cymene)ruthenium(II) Dimer
Future Research Directions
Bioconjugation Studies
Preliminary studies suggest that ruthenium-diene complexes can covalently bind to histidine residues in proteins, opening avenues for anticancer drug development .
Sustainable Catalysis
Efforts to immobilize the complex on mesoporous silica supports aim to improve recyclability and reduce ruthenium leaching in industrial processes.
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